

# Initial safety and dosimetry studies of 177Lu-EB-PSMA-617

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Initial Safety and Dosimetry of <sup>177</sup>Lu-EB-PSMA-617

### Introduction

Lutetium-177 (177Lu)-EB-PSMA-617 is an innovative radiopharmaceutical developed for targeted radionuclide therapy of prostate cancer. It represents an evolution of the well-established 177Lu-PSMA-617, modified to enhance its pharmacokinetic properties.[1] The core of this modification is the conjugation of a truncated Evans Blue (EB) molecule to the PSMA-617 ligand.[2][3] Evans Blue is known for its high affinity for serum albumin, the most abundant protein in blood plasma.[4] By incorporating the EB moiety, 177Lu-EB-PSMA-617 is designed to bind to albumin in the bloodstream, thereby extending its circulation half-life.[1][4][5] This prolonged circulation is intended to increase the accumulation and retention of the radiopharmaceutical in Prostate-Specific Membrane Antigen (PSMA)-expressing tumor tissues, potentially leading to a higher therapeutic efficacy with a reduced administered dose.[1][2][5]

This technical guide provides a detailed overview of the initial clinical studies assessing the safety, biodistribution, and dosimetry of <sup>177</sup>Lu-**EB-PSMA-617** in patients with metastatic castration-resistant prostate cancer (mCRPC).

### **Mechanism of Action**

The therapeutic strategy of <sup>177</sup>Lu-**EB-PSMA-617** is multi-faceted, leveraging targeted delivery and enhanced pharmacokinetics.

## Foundational & Exploratory





- PSMA Targeting: The PSMA-617 component is a ligand that specifically binds to the Prostate-Specific Membrane Antigen, a protein highly overexpressed on the surface of most prostate cancer cells.[4]
- Albumin Binding and Extended Circulation: Upon intravenous administration, the Evans Blue
  moiety rapidly binds to serum albumin. This complexation significantly increases the
  hydrodynamic radius of the agent, slowing its clearance from the bloodstream.[4][6] This
  extended half-life provides a longer window for the PSMA-617 ligand to locate and bind to
  tumor cells.[5][6]
- Internalization and Therapeutic Effect: Once bound to PSMA on the tumor cell surface, the radiopharmaceutical is internalized. The radioisotope, <sup>177</sup>Lu, then decays, emitting beta particles that induce DNA damage and subsequent cell death in the targeted cancer cells and, to a lesser extent, in their immediate vicinity.[4][7]





Click to download full resolution via product page

Caption: Mechanism of action for <sup>177</sup>Lu-EB-PSMA-617</sup>.



# **Experimental Protocols: First-in-Human Study**

The initial evaluation of <sup>177</sup>Lu-**EB-PSMA-617** was conducted in a translational study involving patients with mCRPC. The protocol was designed to assess its safety, dosimetry, and preliminary therapeutic response in comparison to the standard <sup>177</sup>Lu-PSMA-617.[2][8][9]

### Patient Selection and Grouping:

- Nine patients with progressive mCRPC were recruited.[8][9]
- All patients were confirmed to have PSMA-positive disease via <sup>68</sup>Ga-PSMA-617 PET/CT imaging.[3]
- Group 1 (<sup>177</sup>Lu-EB-PSMA-617): Four patients received a single intravenous injection of 0.80–1.11 GBq (21.5–30 mCi) of <sup>177</sup>Lu-EB-PSMA-617.[2][8][9]
- Group 2 (<sup>177</sup>Lu-PSMA-617): Five patients received a single dose of 1.30–1.42 GBq (35–38.4 mCi) of <sup>177</sup>Lu-PSMA-617 for comparison.[2][8][9]

#### Radiopharmaceutical Administration:

- Patients received intravenous hydration with 2,000 mL of 0.9% NaCl, starting 30 minutes prior to administration.[2]
- The radiopharmaceutical, diluted in 100 mL of physiological saline, was administered via a slow intravenous infusion over 20–30 minutes.[2]

#### Imaging and Dosimetry:

- Imaging Schedule:
  - <sup>177</sup>Lu-EB-PSMA-617 Group: Serial whole-body planar and SPECT/CT imaging was performed at 2, 24, 72, 120, and 168 hours post-injection.[8][9]
  - <sup>177</sup>Lu-PSMA-617 Group: Imaging was conducted at 0.5, 2, 24, 48, and 72 hours post-injection.[8][9]







• Dosimetry Calculation: The OLINDA/EXM 1.0 software was used to calculate the absorbed doses in various organs based on the imaging data.[3]

### Safety and Response Evaluation:

- Blood samples were collected at multiple time points to assess pharmacokinetics.[3]
- Hematologic status, as well as liver and renal function, were monitored before and one week after the injection.[3]
- Therapeutic response was evaluated by comparing <sup>68</sup>Ga-PSMA-617 PET/CT scans performed before and one month after treatment.[8][9]





Click to download full resolution via product page

**Caption:** Experimental workflow for the first-in-human study.



## **Quantitative Data Summary**

The initial studies revealed significant differences in biodistribution and dosimetry between <sup>177</sup>Lu-**EB-PSMA-617** and <sup>177</sup>Lu-PSMA-617, alongside a favorable safety profile for the modified agent at the doses administered.

## **Dosimetry Results**

The modification with Evans Blue led to higher absorbed doses in tumors as well as in certain healthy organs, most notably the kidneys and red bone marrow.

Table 1: Comparative Absorbed Doses in Key Organs

| Organ                        | <sup>177</sup> Lu-EB-<br>PSMA-617<br>(mSv/MBq) | <sup>177</sup> Lu-PSMA-<br>617 (mSv/MBq) | P-value | Reference |
|------------------------------|------------------------------------------------|------------------------------------------|---------|-----------|
| Kidneys                      | 2.39 ± 0.69                                    | 0.39 ± 0.06                              | < 0.01  | [2][8][9] |
| Red Bone<br>Marrow           | 0.0547 ± 0.0062                                | 0.0084 ± 0.0057                          | < 0.01  | [2][8][9] |
| Liver                        | 0.40 ± 0.12                                    | N/A                                      | N/A     | [3]       |
| Spleen                       | 0.46 ± 0.02                                    | N/A                                      | N/A     | [3]       |
| Small Intestine              | 0.31 ± 0.16                                    | 0.28 ± 0.21                              | 0.82    | [2]       |
| Whole-Body<br>Effective Dose | 0.08 ± 0.01                                    | N/A                                      | N/A     | [3]       |

Data presented as mean  $\pm$  standard deviation. N/A indicates data not available in the comparative study.

# **Tumor Accumulation and Therapeutic Response**

The extended circulation of <sup>177</sup>Lu-**EB-PSMA-617** resulted in significantly higher accumulation of radioactivity in tumors over time.

Table 2: Tumor Radioactivity Accumulation and Response



| Parameter                                          | <sup>177</sup> Lu-EB-<br>PSMA-617 | <sup>177</sup> Lu-PSMA-<br>617 | P-value | Reference |
|----------------------------------------------------|-----------------------------------|--------------------------------|---------|-----------|
| Tumor Radioactivity Accumulation                   | ~3.02-fold<br>higher              | Baseline                       | N/A     | [9]       |
| Change in Tumor<br>SUV (1-month<br>post-treatment) | -32.43% ± 0.14%                   | +0.21% ± 0.37%                 | 0.002   | [2][8][9] |

Tumor accumulation was compared for bone metastases with a comparable baseline SUVmax of 10.0–15.0.

# **Initial Safety Profile**

In the first-in-human study, the imaging dose of <sup>177</sup>Lu-**EB-PSMA-617** was well tolerated by all four patients.[2] No clinically significant acute adverse effects were reported.[2][3] Despite the higher absorbed doses to the kidneys and red marrow, these were well tolerated at the low, single doses administered in this initial trial.[8][9]

### Conclusion

The initial clinical studies of <sup>177</sup>Lu-**EB-PSMA-617** demonstrate the success of the Evans Blue modification in extending the radiopharmaceutical's blood circulation and significantly enhancing its accumulation in PSMA-positive tumors.[8][9] A single, low imaging dose showed a notable therapeutic effect, as evidenced by a significant decrease in tumor SUV on post-treatment PET/CT scans.[2]

While the safety profile was favorable in this preliminary study, the dosimetry data revealed significantly higher radiation doses to the kidneys and red bone marrow compared to <sup>177</sup>Lu-PSMA-617.[2][8][9] This highlights these organs as critical for monitoring in future studies. Further investigations with escalated doses and varied administration frequencies are warranted to fully determine the therapeutic potential and long-term safety of this promising agent for the treatment of metastatic castration-resistant prostate cancer.[8][9]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. First-in-Human Study of 177Lu-EB-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Facebook [cancer.gov]
- 5. Single Low-Dose Injection of Evans Blue Modified PSMA-617 Radioligand Therapy Eliminates Prostate-Specific Membrane Antigen Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. First-in-human study of 177Lu-EB-PSMA-617 in patients with metastatic castrationresistant prostate cancer | springermedicine.com [springermedicine.com]
- 9. First-in-human study of 177Lu-EB-PSMA-617 in patients with metastatic castrationresistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Initial safety and dosimetry studies of 177Lu-EB-PSMA-617]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12365873#initial-safety-and-dosimetry-studies-of-177lu-eb-psma-617]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com